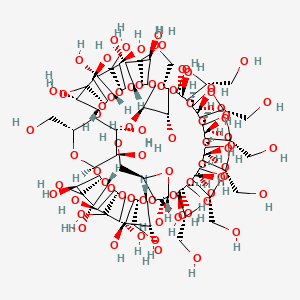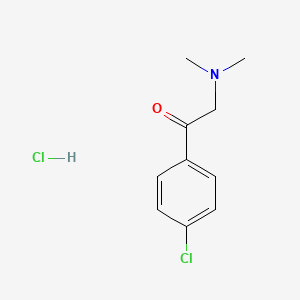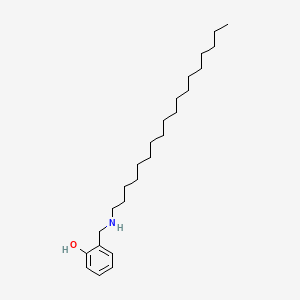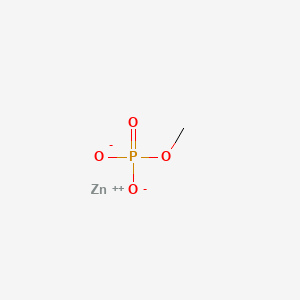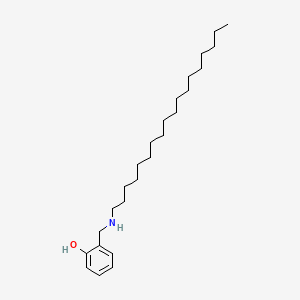
alpha-(Octadecylamino)cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Octadecylamino)cresol: is a chemical compound with the molecular formula C25H45NO . It is a derivative of cresol, where an octadecylamino group is attached to the alpha position of the cresol molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Octadecylamino)cresol typically involves the alkylation of cresol with octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Cresol} + \text{Octadecylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high purity. The use of catalysts and specific reaction parameters can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(Octadecylamino)cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted cresol derivatives.
Aplicaciones Científicas De Investigación
Alpha-(Octadecylamino)cresol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of alpha-(Octadecylamino)cresol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Alpha-(Octadecylamino)cresol can be compared with other similar compounds, such as:
Cresol Isomers: Ortho-cresol, meta-cresol, and para-cresol, which differ in the position of the methyl group on the benzene ring.
Other Amino Cresols: Compounds with different alkyl or aryl amino groups attached to the cresol molecule.
Uniqueness: this compound is unique due to the presence of the long octadecyl chain, which imparts distinct chemical and physical properties. This long chain can enhance the compound’s hydrophobicity and influence its interactions with biological membranes and other molecules .
Propiedades
Número CAS |
81156-70-9 |
|---|---|
Fórmula molecular |
C25H45NO |
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
2-[(octadecylamino)methyl]phenol |
InChI |
InChI=1S/C25H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,26-27H,2-16,19,22-23H2,1H3 |
Clave InChI |
MYDCQFVZLVMRIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
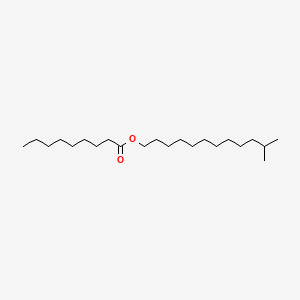
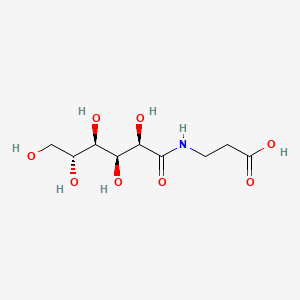
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
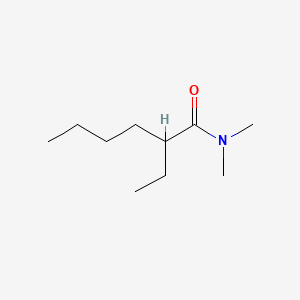

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
